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Compound of Interest

Compound Name: Potassium hydride

Cat. No.: B1199103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of potassium hydride (KH), a powerful superbase with significant applications in organic

synthesis. This document summarizes key quantitative data, details the experimental

methodologies used for their determination, and illustrates the energetic relationships involved

in the formation of this ionic compound.

Core Thermodynamic Data of Potassium Hydride
The thermodynamic stability and reactivity of potassium hydride are quantified by several key

parameters. These values are crucial for predicting reaction spontaneity, calculating energy

balances, and designing safe and efficient synthetic processes. The standard thermodynamic

properties for solid potassium hydride at 298.15 K (25 °C) are summarized below.
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Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation (solid)
ΔH°f -57.82[1] kJ/mol

Standard Gibbs Free

Energy of Formation
ΔG°f -50.92[2] kJ/mol

Standard Molar

Entropy (solid)
S° 50.18[1] J/(mol·K)

Molar Heat Capacity

(solid)
Cp 37.91[2] J/(mol·K)

Decomposition

Temperature
Tdecomp ~400 °C

Density ρ 1.43 g/cm³

Experimental Protocols for Thermodynamic
Characterization
The determination of the thermodynamic properties of a highly reactive and air-sensitive

compound like potassium hydride requires specialized experimental techniques. The

following sections detail the methodologies for measuring its key thermodynamic parameters.

Determination of Standard Enthalpy of Formation (ΔH°f)
by Reaction Calorimetry
The standard enthalpy of formation of potassium hydride is determined by measuring the

heat released during its vigorous and complete reaction with a reagent, typically water or an

acidic solution, in a calorimeter.

Principle: The enthalpy of formation is calculated indirectly using Hess's Law. The enthalpy of

the reaction of KH with water (or acid) is measured experimentally. This value is then combined

with the known standard enthalpies of formation of the reaction products (e.g., potassium
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hydroxide and hydrogen gas) and reactants (e.g., water) to calculate the enthalpy of formation

of KH.

KH(s) + H₂O(l) → KOH(aq) + H₂(g)

Methodology:

Calorimeter Calibration: The heat capacity of the calorimeter (a constant-pressure

calorimeter, such as a Dewar-type vessel) is determined by performing a reaction with a

known enthalpy change or by using an electrical heater.

Sample Preparation: Due to its pyrophoric nature, a precisely weighed sample of potassium
hydride (typically as a dispersion in mineral oil, with the mass of the oil accounted for) is

loaded into a sealed, inert container (e.g., a glass ampoule) under an argon or nitrogen

atmosphere in a glovebox.

Calorimetric Measurement:

A known volume of deionized water or a dilute acid solution is placed in the calorimeter,

and the system is allowed to reach thermal equilibrium.

The initial temperature is recorded over a period of time to establish a baseline.

The sealed ampoule containing the KH sample is submerged in the liquid and then broken

to initiate the reaction.

The temperature of the system is recorded at regular intervals throughout the rapid

reaction and until a stable final temperature is reached.

Data Analysis:

The temperature change (ΔT) is determined by extrapolating the pre- and post-reaction

temperature curves to the time of reaction initiation.

The heat absorbed by the calorimeter and its contents (q_sys) is calculated using the

calorimeter's heat capacity and the measured ΔT.
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The enthalpy of the reaction (ΔH_rxn) is determined from q_sys and the number of moles

of KH reacted.

Finally, the standard enthalpy of formation of KH (ΔH°f,KH) is calculated using Hess's

Law: ΔH°f,KH = [ΔH°f,KOH(aq) + ΔH°f,H₂(g)] - ΔH°f,H₂O(l) - ΔH_rxn

Determination of Heat Capacity (Cp) and Standard
Entropy (S°) by Adiabatic Calorimetry
Adiabatic calorimetry is the preferred method for the precise measurement of heat capacity

over a range of temperatures. From these data, the standard entropy can be calculated.

Principle: A known quantity of heat is supplied to the sample in a thermally isolated

environment (adiabatic conditions), and the resulting temperature increase is measured. The

heat capacity is the ratio of the heat added to the temperature change. The standard entropy is

then determined by integrating the heat capacity divided by temperature from 0 K to 298.15 K,

according to the third law of thermodynamics.

Methodology:

Sample Preparation: A pure, solid sample of potassium hydride is loaded and sealed into a

sample container under a high-purity inert atmosphere to prevent any reaction with air or

moisture.

Calorimetric Measurement:

The sample container is placed in an adiabatic calorimeter, which is cooled to cryogenic

temperatures (typically near liquid helium or nitrogen temperatures).

The system is maintained under high vacuum to minimize heat exchange by convection.

Adiabatic conditions are achieved by surrounding the sample with a shield whose

temperature is controlled to precisely match the sample's temperature at all times,

preventing heat loss.[3]

A series of precise, known amounts of energy (heat pulses) are delivered to the sample

via an electrical heater.
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The temperature of the sample is measured with high precision (using a platinum

resistance thermometer, for example) after each heat pulse, once thermal equilibrium is

re-established.

Data Analysis:

For each energy input (ΔQ), the corresponding temperature rise (ΔT) is recorded.

The heat capacity (Cp) at a given temperature is calculated as Cp = ΔQ / ΔT. This is

repeated over the entire temperature range of interest (e.g., from ~5 K to 300 K).

The standard molar entropy (S°) at 298.15 K is calculated by numerically integrating the

Cp/T vs. T data from 0 K to 298.15 K. An extrapolation to 0 K is performed using the

Debye T³ law. S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT

Thermodynamic Properties from Pressure-Composition-
Temperature (PCT) Isotherms
While less common for a simple, stable hydride like KH, PCT analysis is a powerful tool for

characterizing the thermodynamics of reversible metal-hydrogen systems. It involves

measuring the equilibrium hydrogen pressure as a function of hydrogen concentration in the

solid at constant temperature.

Principle: By measuring the equilibrium plateau pressure for the hydride

formation/decomposition at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the

reaction can be determined using the van 't Hoff equation: ln(Peq) = ΔH°/RT - ΔS°/R. A plot of

ln(Peq) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Methodology:

Sample Activation: A sample of potassium metal is placed in a high-pressure reactor

(Sieverts-type apparatus). The sample is typically heated under vacuum to clean the surface.

Isotherm Measurement:

The reactor is held at a constant temperature.
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A known quantity of hydrogen gas is introduced into the calibrated volume of the

apparatus, and the initial pressure is recorded.

The valve to the sample reactor is opened, and the pressure drops as hydrogen reacts

with the potassium to form KH. The system is allowed to reach equilibrium.

The amount of hydrogen absorbed is calculated from the pressure change. This process is

repeated in steps to build the pressure-composition isotherm.

Van 't Hoff Analysis:

The entire isotherm measurement process is repeated at several different temperatures.

The equilibrium plateau pressure (Peq) is identified from each isotherm.

A van 't Hoff plot of ln(Peq) versus 1/T is constructed.

The standard enthalpy (ΔH°) and entropy (ΔS°) of formation are determined from the

slope and intercept of the linear fit to the data.

Visualization of Thermodynamic Relationships
Born-Haber Cycle for Potassium Hydride
The standard enthalpy of formation of an ionic solid like potassium hydride can be

understood as the net energy change of a series of individual thermodynamic steps. The Born-

Haber cycle is a thermochemical cycle that relates the enthalpy of formation to the energies of

atomization, ionization, bond dissociation, electron affinity, and the lattice energy of the ionic

crystal.

K(s) + ½H₂(g)

K(g) + ½H₂(g)

 ΔH_atom(K)
Enthalpy of Atomization (K) KH(s)

 ΔH°f(KH)
Standard Enthalpy of Formation

K(g) + H(g)

 ½ΔH_diss(H₂)
Bond Dissociation Energy (H₂)

K⁺(g) + e⁻ + H(g)

 IE₁(K)
First Ionization Energy (K) K⁺(g) + H⁻(g)

 EA(H)
Electron Affinity (H)

 U_L
Lattice Energy (KH)
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Click to download full resolution via product page

Caption: Born-Haber cycle for the formation of solid potassium hydride (KH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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